molecular formula C35H49N3O3 B12782856 10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine CAS No. 114766-08-4

10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine

Cat. No.: B12782856
CAS No.: 114766-08-4
M. Wt: 559.8 g/mol
InChI Key: UDFBGCQIOISUBC-GRKNLSHJSA-N
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Description

10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenoxazine core, substituted with diethylamino groups and a benzoyl group containing tert-butyl and hydroxy functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine typically involves multi-step organic reactions. One common approach starts with the preparation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is then subjected to a series of reactions to introduce the phenoxazine core and diethylamino groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction systems are employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to modify the phenoxazine core.

    Substitution: The diethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine involves its interaction with specific molecular targets and pathways. The compound’s phenoxazine core and functional groups enable it to participate in redox reactions, interact with biological macromolecules, and modulate cellular processes. These interactions can lead to various biological effects, such as antioxidant activity and modulation of enzyme functions .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
  • 2,6-Di-tert-butyl-4-formylphenol
  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid

Uniqueness

Compared to similar compounds, 10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine stands out due to its unique combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

114766-08-4

Molecular Formula

C35H49N3O3

Molecular Weight

559.8 g/mol

IUPAC Name

[(4aR,10aR)-3,8-bis(diethylamino)-4a,10a-dihydrophenoxazin-10-yl]-(3,5-ditert-butyl-4-hydroxyphenyl)methanone

InChI

InChI=1S/C35H49N3O3/c1-11-36(12-2)24-16-18-30-29(21-24)38(28-17-15-25(22-31(28)41-30)37(13-3)14-4)33(40)23-19-26(34(5,6)7)32(39)27(20-23)35(8,9)10/h15-22,28,31,39H,11-14H2,1-10H3/t28-,31-/m1/s1

InChI Key

UDFBGCQIOISUBC-GRKNLSHJSA-N

Isomeric SMILES

CCN(CC)C1=C[C@@H]2[C@@H](C=C1)N(C3=C(O2)C=CC(=C3)N(CC)CC)C(=O)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CCN(CC)C1=CC2C(C=C1)N(C3=C(O2)C=CC(=C3)N(CC)CC)C(=O)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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